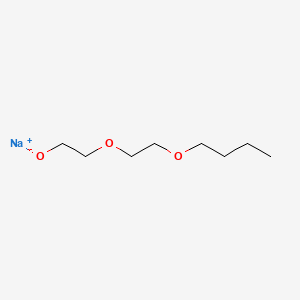
Sodium 2-(2-butoxyethoxy)ethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-butoxyethoxy)ethanolate is an organic sodium salt with the molecular formula C8H17NaO3 and a molecular weight of 184.209 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethanolate can be synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sodium metal. The reaction typically involves dissolving sodium metal in anhydrous ethanol and then adding 2-(2-butoxyethoxy)ethanol to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazards .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(2-butoxyethoxy)ethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of polar solvents and elevated temperatures.
Major Products:
Oxidation: Carboxylates
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
Sodium 2-(2-butoxyethoxy)ethanolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-(2-butoxyethoxy)ethanolate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- Sodium ethoxide (C2H5ONa)
- Sodium methoxide (CH3ONa)
- Sodium tert-butoxide (C4H9ONa)
Comparison: Sodium 2-(2-butoxyethoxy)ethanolate is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to shorter-chain sodium alkoxides. This makes it particularly useful in reactions requiring specific steric and electronic effects .
Properties
CAS No. |
38321-18-5 |
|---|---|
Molecular Formula |
C8H17NaO3 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
sodium;2-(2-butoxyethoxy)ethanolate |
InChI |
InChI=1S/C8H17O3.Na/c1-2-3-5-10-7-8-11-6-4-9;/h2-8H2,1H3;/q-1;+1 |
InChI Key |
KAJZHZHQGRIPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCC[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
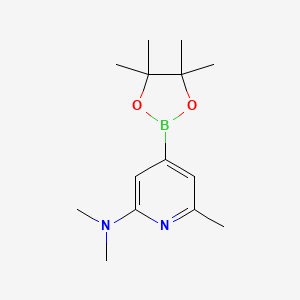
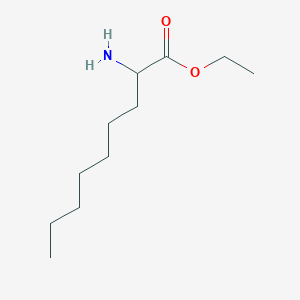
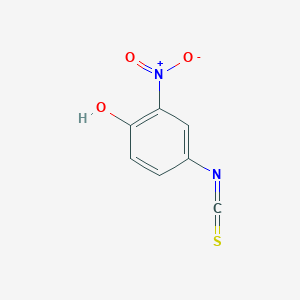

![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
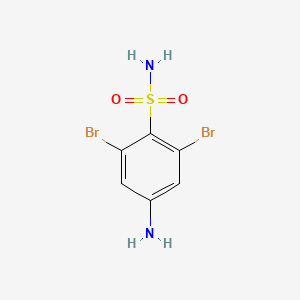
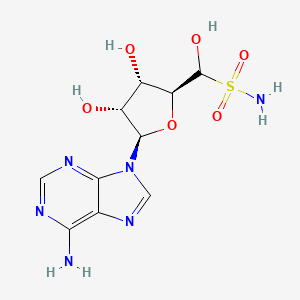
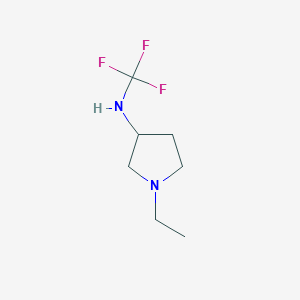
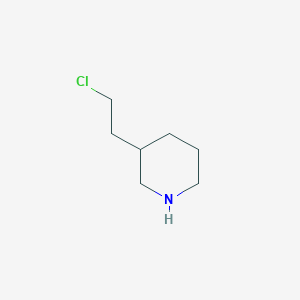
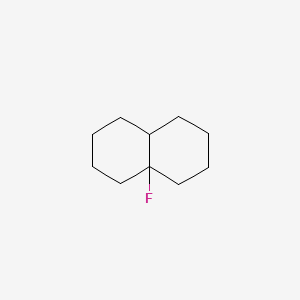
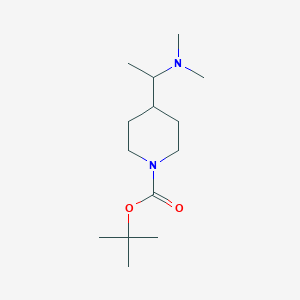
![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
